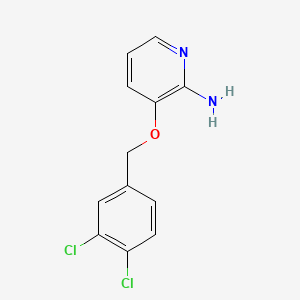

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine

Description

Contextualization within Aminopyridine Chemistry

Aminopyridines are a class of pyridine (B92270) derivatives where an amino group is attached to the pyridine ring. These compounds are of great interest in medicinal chemistry due to their diverse biological activities. The position of the amino group on the pyridine ring significantly influences the compound's physical and chemical properties. In the case of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine, the 2-amino substitution is a key feature. The 2-aminopyridine (B139424) moiety is a simple, low-molecular-weight, and well-functionalized structure known for its utility in the synthesis of a wide array of biologically active molecules. rsc.org

The precursor, 2-amino-3-hydroxypyridine (B21099), is a valuable intermediate in the synthesis of various pharmaceuticals. chemicalbook.comgoogle.com It can be prepared through methods such as the reduction of 2-hydroxy-3-nitropyridine. chemicalbook.com The hydroxyl group at the 3-position provides a convenient handle for introducing various substituents, such as the 3,4-dichlorobenzyl group in the title compound, through etherification reactions. This strategic placement of functional groups allows for the exploration of structure-activity relationships in drug design.

Significance of the 3,4-Dichlorobenzyl Moiety in Contemporary Chemical Biology

The presence of a 3,4-dichlorobenzyl group is a notable feature of the target molecule. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The dichlorination pattern on the benzyl (B1604629) ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, the related compound 2,4-dichlorobenzyl alcohol is a mild antiseptic used in throat lozenges, demonstrating the biological relevance of dichlorinated benzyl structures. While not directly analogous in function, this highlights the general acceptance and utility of such motifs in biologically active compounds. The inclusion of chlorine atoms can lead to enhanced binding interactions with target proteins and can block sites of metabolism, thereby increasing the compound's half-life.

Overview of Current Research Landscape Pertaining to the Compound and its Analogues

Direct and extensive research specifically on this compound is limited in publicly accessible scientific literature. Its presence is primarily noted in the catalogs of chemical suppliers, suggesting its availability for research purposes. However, the research landscape for its analogs, particularly those based on the 2-amino-3-benzyloxypyridine (B18056) scaffold, provides valuable insights into its potential areas of investigation.

A close analog, 2-amino-3-benzyloxypyridine, has been identified as an inhibitor of mitogen-activated protein kinase p38α. sigmaaldrich.com This suggests that derivatives of this scaffold, including the 3,4-dichloro substituted version, could be explored for their kinase inhibitory activity, which is a significant area in cancer and inflammation research.

Furthermore, studies on other 2-aminopyridine derivatives have revealed a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. mdpi.com The synthesis of various 2-aminopyridine derivatives is an active area of research, with numerous methods being developed to create diverse chemical libraries for biological screening. mdpi.comresearchgate.net

Table 2: Reported Biological Activities of Structurally Related Aminopyridine Derivatives

| Compound/Scaffold | Biological Activity | Reference |

| 2-Amino-3-benzyloxypyridine | Inhibitor of p38α MAP kinase | sigmaaldrich.com |

| 2-Aminopyridine Derivatives | Antibacterial, Anticancer, Anti-inflammatory | mdpi.com |

| 2-Aminopyridine Derivatives | BACE1 Inhibition (potential for Alzheimer's disease) | nih.gov |

This table presents data for analogous compounds to infer the potential research directions for this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVZLZLBKYLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384199 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81066-60-6 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Analysis and Characterization of 2 Amino 3 3,4 Dichlorobenzyloxy Pyridine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine, providing evidence for its functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments.

Based on analyses of structurally similar compounds, such as 2-amino-3-benzyloxypyridine (B18056) and other substituted pyridines, the expected chemical shifts for this compound can be predicted. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and dichlorobenzyl rings, as well as the amine and methylene (B1212753) bridge protons. The pyridine ring protons typically appear in the range of δ 6.5-8.0 ppm. The protons on the dichlorobenzyl group would resonate in the aromatic region as well, with their specific shifts influenced by the electron-withdrawing chlorine atoms. The benzylic methylene protons (-O-CH₂-) are anticipated to appear as a singlet around δ 5.0 ppm. researchgate.net The amine (-NH₂) protons would likely be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyridine ring are expected to have signals between δ 100-160 ppm. The carbons of the dichlorobenzyl ring would also appear in the aromatic region (δ 120-140 ppm), with the carbons bonded to chlorine showing characteristic shifts. The methylene carbon of the benzyl (B1604629) group would likely be found around δ 70 ppm.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H | 6.5 - 8.0 | m | 3H |

| Dichlorobenzyl-H | 7.2 - 7.6 | m | 3H |

| -O-CH₂- | ~5.0 | s | 2H |

| -NH₂ | Variable | br s | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Pyridine-C | 100 - 160 | ||

| Dichlorobenzyl-C | 120 - 140 | ||

| -O-CH₂- | ~70 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would likely produce signals in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching of the ether linkage is expected around 1250 cm⁻¹. The presence of the chlorine atoms on the benzyl ring would give rise to C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Ether | C-O Stretch | ~1250 |

| Dichlorobenzyl | C-Cl Stretch | < 800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₁₂H₁₀Cl₂N₂O), the molecular ion peak [M]⁺ would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, with relative intensities of approximately 9:6:1. Fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to fragments corresponding to the dichlorobenzyl cation and the 2-amino-3-hydroxypyridine (B21099) radical cation.

Solid-State Structural Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of related structures provides a strong basis for understanding its solid-state characteristics.

Single-Crystal X-ray Diffraction Studies of Related Structures

Studies on similar aminopyridine derivatives reveal common structural motifs. For instance, the crystal structure of 3-chloropyridin-2-amine shows that molecules form centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the amine group and the pyridine nitrogen atom. nih.gov The crystal packing in substituted pyridines is influenced by factors such as the nature and position of substituents, which dictate the types of intermolecular interactions that can occur. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π Interactions)

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. It is highly probable that N-H···N hydrogen bonds will be a key feature in the crystal packing, potentially forming dimers or chain-like structures, similar to what is observed in other 2-aminopyridine (B139424) derivatives. rsc.orgacs.orgnih.gov The ether oxygen could also act as a weak hydrogen bond acceptor.

The combination of strong hydrogen bonds and weaker C-H…π and other van der Waals forces would collectively determine the final crystal lattice of this compound.

Conformational Analysis and Stereochemical Considerations

The rotation around the bond connecting the benzyl group to the ether oxygen and the bond between the oxygen and the pyridine ring will be subject to steric and electronic effects. The bulky 3,4-dichloro-substituted benzyl group and the amino group on the pyridine ring will likely influence the preferred rotational angles to minimize steric hindrance. Furthermore, electronic interactions, such as dipole-dipole interactions and potential weak intramolecular hydrogen bonding, could play a role in stabilizing certain conformations. The rotational barriers between different conformers could be determined experimentally using techniques like variable temperature NMR (VT-NMR), as has been applied to other substituted pyridine systems to understand dynamic processes. nih.gov

From a stereochemical perspective, 2-Amino-3-(3,4-dichlorobenzyloxy)pyridine does not possess any chiral centers. Therefore, it is an achiral molecule and does not exhibit enantiomerism. In the absence of a chiral environment, it will not rotate plane-polarized light. However, in the solid state, the molecule may crystallize into different polymorphic forms, where the molecules adopt specific, repeating conformations and packing arrangements. The study of crystal structures of related dichlorophenyl-containing compounds reveals how non-covalent interactions, such as hydrogen bonding and π-π stacking, can dictate the supramolecular assembly. mdpi.commdpi.com While a specific crystal structure for 2-Amino-3-(3,4-dichlorobenzyloxy)pyridine is not described in the provided results, it is anticipated that the amino group of the pyridine ring could act as a hydrogen bond donor, and the pyridine and dichlorobenzyl rings could participate in π-stacking interactions, influencing the crystal packing.

The following table outlines the key analytical considerations for the conformational and stereochemical analysis of 2-Amino-3-(3,4-dichlorobenzyloxy)pyridine, based on established methodologies for similar compounds.

| Analytical Aspect | Methodology | Expected Insights | Relevant Analogs from Literature |

| Conformational Preferences | Density Functional Theory (DFT) Calculations | Identification of low-energy conformers; determination of dihedral angles defining the molecular shape. | Aminopyridines, Dichlorophenyl derivatives mdpi.commdpi.comresearchgate.net |

| Rotational Dynamics | Variable Temperature NMR (VT-NMR) | Measurement of energy barriers to rotation around key single bonds. | Substituted biphenyls, Pyridine-containing systems nih.govbiomedres.usbiomedres.us |

| Solid-State Structure | Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, and torsion angles in the crystalline state; analysis of intermolecular interactions. | Cocrystals of aminopyridines, molecules with dichlorophenyl groups mdpi.commdpi.com |

| Chirality | Polarimetry | Confirmation of the absence of optical activity in a non-chiral medium. | General principle for achiral molecules. |

Biological Activities and Pharmacological Targets of 2 Amino 3 3,4 Dichlorobenzyloxy Pyridine and Analogues

Investigation of Enzyme Inhibition Profiles

The therapeutic potential of compounds structurally related to 2-amino-3-(benzyloxy)pyridine is rooted in their ability to inhibit specific enzymes. Research has focused on various classes of enzymes, revealing a broad spectrum of activity for pyridine-containing molecules.

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a key enzyme in intracellular signaling pathways that regulate the biosynthesis of inflammatory cytokines like TNF-α and various interleukins. nih.gov Consequently, inhibitors of MAPK14 are of significant interest for treating inflammatory diseases. The pyridine (B92270) scaffold is a common feature in many MAPK14 inhibitors. For instance, pyridinyl imidazole-based compounds such as SB203580 and SB202190 have been widely used to study the function of p38 kinases. nih.gov

More recent research has focused on developing highly potent and selective inhibitors. A series of imidazol-5-yl pyridine derivatives were designed and evaluated as p38α kinase inhibitors. nih.gov These compounds demonstrated significant inhibitory activity on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. nih.gov One of the most potent compounds in this series, compound 11d , exhibited IC₅₀ values of 0.61 µM for NO inhibition and 0.29 µM for PGE2 inhibition, highlighting the potential of the substituted pyridine core in modulating MAPK14 activity. nih.gov

| Compound | Structure | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 11d (imidazol-5-yl pyridine derivative) | Imidazol-5-yl pyridine core | p38α/MAPK14 (cellular assay) | NO Inhibition: 0.61 µM PGE2 Inhibition: 0.29 µM | nih.gov |

| SB202190 | Pyridinyl imidazole | MAPK14/p38α, MAPK11/p38β | Used experimentally to induce vacuoles and interfere with autophagic flux. | nih.gov |

| SB203580 | Pyridinyl imidazole | MAPK14/p38α, MAPK11/p38β | Used experimentally to interfere with autophagic flux. | nih.gov |

Leukotriene A-4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a crucial role in inflammation. It converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. patsnap.com Inhibiting LTA4H is a therapeutic strategy for a range of inflammatory diseases. patsnap.com

Compounds featuring a benzyloxy phenyl group, which is structurally analogous to the dichlorobenzyloxy pyridine moiety, have been investigated as LTA4H inhibitors. One study explored derivatives of 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol, a reversible picomolar inhibitor of LTA4H. nih.gov The research highlighted that the benzyloxyphenyl portion of the molecule likely resides within a large hydrophobic pocket of the enzyme's active site. nih.gov This suggests that the lipophilic character of the benzyloxy group is a key determinant for potent binding and inhibition. While specific data for benzyloxy pyridine compounds is limited, the findings for these analogues underscore the importance of this structural feature for LTA4H inhibition. nih.gov

| Compound Class | Key Structural Feature | Target | Key Findings | Reference |

|---|---|---|---|---|

| 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol derivatives | Benzyloxyphenyl group | Leukotriene A-4 Hydrolase (LTA4H) | The benzyloxyphenyl group likely occupies a large hydrophobic pocket in the enzyme. The free thiol is essential for sub-micromolar binding. | nih.gov |

| Nicotinamide derivative (Fragment 4) | Pyridin-3-carboxamide | Leukotriene A-4 Hydrolase (LTA4H) | Bound at the bottom of the substrate-binding cleft. IC₅₀ = 1.32 mM (peptidase assay), 1.67 mM (hydrolase assay). | acs.org |

| ARM1 (4-(4-benzylphenyl) thiazol-2 amine) | Benzylphenyl group | Leukotriene A-4 Hydrolase (LTA4H) | Selectively inhibits LTB4 generation (IC₅₀ = 0.5 μM) without affecting PGP degradation. | nih.gov |

Histone lysine (B10760008) demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histone proteins, playing a critical role in epigenetic regulation. The Jumonji C (JmjC) domain-containing KDMs are a major family that requires Fe(II) and 2-oxoglutarate (2-OG) as cofactors. Given their role in gene expression, they are targets for cancer therapy. Pyridine-based structures have been extensively explored as KDM inhibitors because they can chelate the active site iron. nih.gov

Several classes of pyridine derivatives have shown potent inhibitory activity against KDM subfamilies, particularly KDM4 and KDM5. researchgate.netresearchgate.net For example, 3-amino-4-pyridine carboxylate derivatives were identified as potent inhibitors of the KDM4 family. researchgate.net Further optimization led to the development of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which are non-carboxylate, cell-penetrant inhibitors of both KDM4 and KDM5 families. researchgate.net These compounds bind to the Fe(II) in the active site, acting as 2-OG competitive inhibitors. nih.govacs.org

| Compound/Class | Structure | Target | Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| 2,4-pyridinedicarboxylic acid (2,4-PDCA) | Pyridine dicarboxylate | Broad-spectrum JmjC-KDM inhibitor | Broad-spectrum activity | nih.govnih.gov |

| 3-amino-4-pyridinecarboxylic acid 9a | Aminopyridine carboxylate | KDM4C/KDM4D | pIC₅₀: 6.2 (KDM4C), 5.8 (KDM4D) | nih.gov |

| Compound 12 | Pyrido[3,4-d]pyrimidin-4(3H)-one | Dual KDM4/5 inhibitor | KDM4B: 31 nM, KDM5B: 23 nM | nih.gov |

| Compound 13 | Spirocyclic pyrido[3,4-d]pyrimidin-4(3H)-one | Dual KDM4/5 inhibitor | KDM4A Kᵢ = 4 nM, KDM5B Kᵢ = 7 nM | nih.gov |

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, playing a critical role in DNA replication and transcription. rsc.org It is a well-established target for antibacterial agents. Nitrogen-containing heterocyclic compounds form the basis of many DNA gyrase inhibitors, including the widely used fluoroquinolones. nih.govnih.gov

More recently, novel classes of inhibitors based on nitrogen heterocycles have been developed. For example, a series of N-phenylpyrrolamide inhibitors demonstrated potent activity against Escherichia coli DNA gyrase, with the most effective compounds showing IC₅₀ values in the low nanomolar range (2–20 nM). rsc.orgrsc.org These compounds were designed to interact with the ATP-binding site of the GyrB subunit. rsc.org The inclusion of various nitrogen-containing heterocycles, such as piperazine (B1678402) and morpholine, was explored to enhance interactions with the enzyme and improve antibacterial activity. rsc.org The selectivity of these compounds for bacterial DNA gyrase over human topoisomerase IIα is a key advantage. rsc.orgrsc.org

| Compound Class | Target Enzyme | Potency (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| N-phenylpyrrolamides | E. coli DNA gyrase | 2–20 nM | Showed selectivity for bacterial targets over human topoisomerase IIα. | rsc.orgrsc.org |

| N-phenylpyrrolamide (22i) | E. coli topoisomerase IV | 143 nM | Demonstrates activity against a related bacterial topoisomerase. | rsc.orgrsc.org |

| Fluoroquinolones (e.g., Levofloxacin) | Bacterial DNA gyrase | Varies by compound | Well-established class of inhibitors targeting the DNA gyrase-DNA complex. | nih.govresearchgate.net |

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues in proteins. They are critical components of signal transduction pathways that control cell growth, differentiation, and apoptosis. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govchapman.edu

Pyridopyrimidines, which are bicyclic nitrogen heterocycles, represent a significant class of tyrosine kinase inhibitors. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as potent anticancer agents that target various kinases, including receptor tyrosine kinases like VEGFR-2 and HER-2. nih.govmdpi.com Similarly, 4-anilinopyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The structure-activity relationship (SAR) studies of these compounds indicate that substitutions on the pyridopyrimidine core can significantly modulate their potency and selectivity. nih.govnih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases (e.g., VEGFR-2, HER-2), PI3K, CDK4/6 | Show excellent activity against various kinases; dichloro and tertiary amine substitutions can increase activity. | nih.gov |

| 4-Anilinopyrimido[5,4-d]pyrimidines | EGFR Tyrosine Kinase | Potent inhibitors of EGFR; bulky side chains at the 6-position are generally tolerated. | nih.gov |

| Phenylpyrazolopyrimidines | Src Kinase | Showed modest inhibitory activity (IC₅₀ = 21.7–192.1 µM). | chapman.edu |

| Cyanopyridones and Pyrido[2,3-d]pyrimidines | Dual VEGFR-2/HER-2 | Compound 5a showed potent antiproliferative activity against MCF-7 (IC₅₀ = 1.77 µM) and HepG2 (IC₅₀ = 2.71 µM) cell lines. | mdpi.com |

Thymidylate synthase (TS) and thymidine (B127349) phosphorylase (TP) are crucial enzymes in the pyrimidine (B1678525) salvage pathway, which is essential for DNA synthesis and repair. nih.govmdpi.com TS catalyzes the methylation of dUMP to dTMP, a rate-limiting step in DNA biosynthesis. mdpi.com TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), reversibly converts thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. rjraap.comnih.gov Both enzymes are overexpressed in various cancers, making them important targets for anticancer drug development. nih.govrjraap.com

Heterocyclic compounds, particularly those containing a 1,3,4-oxadiazole (B1194373) ring, have emerged as potent inhibitors of both TS and TP. nih.govrjraap.com Pyridine-derived bis-oxadiazole compounds have been synthesized and evaluated for their TP inhibitory activity. researchgate.net In one study, all twelve synthesized analogs showed inhibitory potential, with IC₅₀ values ranging from 5.19 ± 1.10 to 36.18 ± 4.60 µM, compared to the standard drug 7-deazaxanthine (IC₅₀ = 30.28 ± 2.10 µM). researchgate.net Similarly, 1,3,4-oxadiazole derivatives linked to other heterocycles have demonstrated potent TS inhibition, with some compounds showing significantly greater activity than the reference drug 5-fluorouracil. mdpi.comrsc.org

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyridine-derived bis-oxadiazole bis-schiff bases (4a-l) | Thymidine Phosphorylase (TP) | 5.19 ± 1.10 to 36.18 ± 4.60 µM | researchgate.net |

| 1,3,4-Oxadiazole-incorporated 1,2,3-triazoles (Compound 12) | Thymidylate Synthase (TS) | 2.52 µM | mdpi.com |

| 1,3,4-Oxadiazole-incorporated 1,2,3-triazoles (Compound 13) | Thymidylate Synthase (TS) | 4.38 µM | mdpi.com |

| Eugenol-derived 1,3,4-oxadiazole (Compound 17) | Thymidylate Synthase (TS) | 0.56 µM | rsc.org |

| 7-Deazaxanthine (Standard) | Thymidine Phosphorylase (TP) | 30.28 ± 2.10 µM | nih.govresearchgate.net |

| Pemetrexed (Standard) | Thymidylate Synthase (TS) | 6.75 µM | mdpi.com |

Receptor Modulation Studies

The interaction of 2-amino-3-(3,4-dichlorobenzyloxy)pyridine analogues with specific cellular receptors has been a key area of research, revealing potential therapeutic applications.

The constitutive androstane (B1237026) receptor (CAR), a nuclear receptor primarily expressed in the liver, is a crucial regulator of xenobiotic and endobiotic metabolism. nih.gov The activation of CAR can occur through direct ligand binding. nih.gov A well-known agonist of human CAR is 6-(4-chlorophenyl)imidazo[2,1-b] nih.govjocpr.comthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO). nih.govnih.gov CITCO is a selective ligand for human CAR; however, it can mildly activate the pregnane (B1235032) X receptor (PXR) at high concentrations. nih.govacs.org The O-(3,4-dichlorobenzyl)oxime moiety present in CITCO is a key structural feature for its agonist activity. Research into analogues has explored modifications of the linker to the dichlorobenzyl group. For instance, replacing the oxime linker with a more stable triazole ring has been investigated. acs.org While these analogues demonstrated significant activation of both CAR and PXR, their potency towards PXR was more pronounced compared to CITCO. acs.org

Table 1: Activity of CITCO and Analogues on CAR and PXR

| Compound | Target Receptor(s) | Observed Activity |

|---|---|---|

| CITCO | Human CAR, PXR | Selective agonist for human CAR, with mild PXR activation at high concentrations. nih.govnih.govacs.org |

| Triazole Analogue 2 | CAR, PXR | Significant activation of both CAR and PXR; more potent towards PXR compared to CITCO. acs.org |

This table summarizes the receptor activity of the known CAR agonist CITCO and its triazole analogues.

The dopamine (B1211576) D1 receptor (D1R) is implicated in various neurological processes, including motor control, reward, and cognition. nih.gov While D1R orthosteric agonists have faced challenges in clinical development, positive allosteric modulators (PAMs) offer an alternative therapeutic strategy. nih.govunc.edu D1R PAMs can potentiate the receptor's response to the endogenous neurotransmitter dopamine. unc.edu

One such D1R PAM is DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one), which contains a dichlorophenyl moiety. nih.gov In vitro studies have demonstrated that DETQ selectively potentiates the human D1 receptor without significant allosteric agonist effects. nih.gov Due to species differences in affinity, in vivo studies have often utilized transgenic mice expressing the human D1 receptor. nih.gov In these models, DETQ has been shown to increase locomotor activity over a broad dose range without the inverted U-shaped dose-response curve or tachyphylaxis often seen with D1 agonists. nih.gov A close analogue of DETQ, LY3154207, has advanced to Phase 2 clinical trials, highlighting the therapeutic potential of this class of compounds. nih.govnih.gov

Table 2: Investigated Activity of a Dichlorophenyl Analogue as a D1 Receptor PAM

| Compound | Target Receptor | Mechanism of Action | Investigated In Vivo Effects |

|---|

This table outlines the pharmacological profile of the dichlorophenyl-containing D1R PAM, DETQ.

Herbicidal Activity Assessments of Related Pyridine Derivatives

Pyridine and its derivatives are a significant class of compounds in agricultural chemistry, with many exhibiting herbicidal properties. mdpi.com These herbicides are typically selective for broadleaf weeds and are used in a variety of agricultural and non-agricultural settings. epa.gov The herbicidal activity of pyridine derivatives can be influenced by the nature and position of substituents on the pyridine ring. acs.org For example, the presence of a trifluoromethyl group at the 5-position of the pyridine ring has been found to be crucial for the herbicidal activity of certain 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives. acs.org Furthermore, 1,2,4-triazolo[4,3-a]pyridine derivatives have been identified as a new series of compounds with good herbicidal activity against a range of common weeds. nih.gov

Some pyridine-based herbicides can be persistent in treated plant materials, which can lead to issues with compost contamination. epa.gov This has led to restrictions on the use of compost and manure from areas treated with certain persistent pyridine herbicides. epa.gov

Antibacterial Activity (referencing general nitrogen heterocycles)

Nitrogen-containing heterocyclic compounds are a cornerstone in the development of new antibacterial agents. nih.govresearchgate.net Their diverse structures allow for interactions with a wide range of bacterial targets. rsc.org Many approved antibacterial drugs contain nitrogen heterocycles as essential pharmacophores. researchgate.net The antibacterial activity of these compounds can be effective against both Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net

The search for novel antibacterial agents is driven by the increasing prevalence of antibiotic-resistant bacterial strains. sciforum.net Heterocyclic scaffolds, including those containing nitrogen, are of great interest for the synthesis of new and more effective drugs. nih.gov For instance, pyrrole (B145914) and its derivatives, which are five-membered nitrogen heterocycles, are found in many natural compounds with biological activity and are being developed as potential new antibacterial drugs. researchgate.net Similarly, quinoline (B57606) compounds have demonstrated a broad spectrum of antibacterial properties. avinuty.ac.in

Antifungal Activity (referencing general nitrogen heterocycles)

Nitrogen heterocycles also represent a significant class of compounds with promising antifungal activity. mdpi.com The development of new antifungal agents is crucial for addressing the rise in drug-resistant fungal infections. mdpi.com Marine-derived fungi, in particular, have been a rich source of novel nitrogen heterocycles with potent biological activities, including antifungal effects. mdpi.com

Various nitrogen-containing heterocyclic systems have been investigated for their antifungal properties. For example, quinoline derivatives have shown good activity against several fungal strains, including Aspergillus flavus, Rhizopus nigricans, Mucor hiemalis, and Candida albicans. avinuty.ac.in Zinc(II) complexes with aromatic nitrogen-containing heterocycles have also demonstrated good inhibitory activity against Candida strains. tus.ie Furthermore, Mannich bases featuring heterocyclic moieties like benzimidazole (B57391) have shown potential in the development of new antifungal agents. mdpi.com

Broader Spectrum Biological Screening Approaches (e.g., High-Throughput Screening)

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying biologically active compounds from large chemical libraries. acs.org This approach allows for the rapid screening of thousands of compounds against a specific biological target or in a phenotypic assay. acs.org For example, a high-throughput screen was instrumental in identifying the initial D1R PAM hit compound, MLS 6585. unc.edu

In the context of discovering new therapeutic agents, HTS can be applied to various disease areas. For instance, whole-cell high-throughput phenotypic screening has been used to identify antitrypanosomatidic agents. acs.org This method involves testing compounds against the whole organism to identify those that inhibit its growth or viability. acs.org The hits from such screens can then be further characterized to determine their mechanism of action and potential for development as new drugs.

Despite a comprehensive search for scientific literature, no specific information is publicly available regarding the mechanism of action, molecular binding mode, protein-ligand interactions, cellular pathway modulation, or allosteric modulation mechanisms of the chemical compound 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine.

Extensive searches were conducted using various scientific databases and search engines. These inquiries included terms such as the compound's chemical name in conjunction with "mechanism of action," "molecular binding," "protein interaction," "cellular pathways," and "allosteric modulation." Furthermore, broader searches on the biological activities of related 2-aminopyridine (B139424) and benzyl (B1604629) ether derivatives were performed to identify potential analogous behavior.

While the broader class of 2-aminopyridine derivatives has been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects, this general information does not provide the specific molecular details required to construct an article based on the provided outline for this compound.

Therefore, the requested article focusing on the specific mechanistic studies of this compound cannot be generated at this time due to the absence of published research data on this particular compound.

Structure Activity Relationship Sar Studies

Impact of the 3,4-Dichlorobenzyl Moiety on Biological Activity

The 3,4-dichlorobenzyl moiety is a crucial determinant of the biological activity in this series of compounds. The presence and positioning of chlorine atoms on the benzyl (B1604629) ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Research on related heterocyclic compounds demonstrates that dichlorination of an aromatic ring can substantially enhance biological activity. For instance, in studies of N-phenyl-O-propyl-carbamates, a 3,4-dichloro derivative was found to be 100 times more potent in inhibiting the Hill reaction, a key process in photosynthesis, compared to its non-chlorinated counterpart. eurochlor.org This highlights the profound impact that this specific substitution pattern can have on molecular potency. The chlorine atoms act as strong electron-withdrawing groups, altering the charge distribution across the benzyl ring and potentially enhancing binding affinity through halogen bonding or other electrostatic interactions.

Furthermore, the 3,4-dichloro substitution pattern has been identified as a favorable motif in various drug discovery programs. acs.orgmdpi.com In the synthesis of pyrazolo[3,4-b]pyridines, analogs bearing a 2,4-dichlorophenyl group were successfully synthesized and evaluated for antibacterial activity. researchgate.net While direct comparisons are compound-specific, the recurrence of dichlorophenyl groups in active molecules suggests their importance. The substitution pattern affects how the molecule fits into a target's binding pocket and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.

The table below, drawn from analogous series, illustrates how substitutions on a phenyl ring can modulate biological activity.

| Compound | Substitution on Benzyl Ring (R) | Relative Activity/Potency | Reference |

|---|---|---|---|

| Analog 1 | H (Unsubstituted) | Baseline | eurochlor.org |

| Analog 2 | 4-Cl | Increased | eurochlor.org |

| Analog 3 | 3,4-diCl | Significantly Increased (100-fold) | eurochlor.org |

| Analog 4 | 2,4-diCl | Active | researchgate.net |

Role of the Pyridine (B92270) Ring Substitution Pattern

Studies on various pyridine derivatives have shown that the nature and position of substituents dramatically affect their pharmacological profiles. For instance, the presence of hydrogen bond donors and acceptors, such as -OH and -NH2 groups, is often found to enhance antiproliferative activity. mdpi.com Conversely, introducing bulky groups or certain halogen atoms can sometimes lead to a decrease in activity, likely due to steric hindrance. nih.govmdpi.com

Influence of the Amine Group on Biological Activity

The 2-amino group on the pyridine ring is a key functional group that often plays a pivotal role in establishing critical interactions with biological targets. As a hydrogen bond donor, it can anchor the ligand within a binding pocket. The basicity of the amine also contributes to the molecule's physicochemical properties.

The importance of the 2-amino group is well-established; it is a structural feature present in numerous approved drugs, including piroxicam (B610120) and sulfapyridine. wikipedia.org SAR studies on related heterocyclic systems frequently show that modifications to or replacement of the amino group lead to a significant loss of activity. In a study of pyrimidine (B1678525) amine derivatives, the nature of the substituent on the amino group was found to have a major influence on anti-inflammatory activity. mdpi.com For example, introducing an electron-withdrawing group to a connected benzene (B151609) ring was beneficial for maintaining activity. mdpi.com

Potential modifications to the 2-amino group in the 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine series could include:

Acylation: Converting the amine to an amide could probe the necessity of its hydrogen bond donating capacity and basicity.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) would alter the steric profile and basicity.

Replacement: Substituting the amine with other functional groups like hydroxyl (-OH) or a simple hydrogen atom would confirm its essentiality.

The table below summarizes the typical effects of modifying a critical amine group, as observed in various series of bioactive heterocyclic compounds.

| Modification of Amine Group | Potential Impact on Activity | Rationale | Reference |

|---|---|---|---|

| Primary Amine (-NH2) | Active (Baseline) | Acts as H-bond donor; key binding interaction | mdpi.com |

| Acetylation (-NHAc) | Often Decreased | Loss of H-bond donor capacity and basicity | mdpi.com |

| Methylation (-NHMe) | Variable | Alters steric bulk and H-bonding capacity | mdpi.com |

| Replacement with -OH | Significantly Altered or Lost | Changes electronic nature and binding mode | mdpi.com |

Effects of Linker Modifications (e.g., Ether vs. Oxime, Linker Length)

The ether linkage (-O-CH2-) connecting the pyridine core and the dichlorobenzyl moiety provides a specific spatial arrangement and degree of flexibility that is critical for optimal biological activity. Modifying this linker by changing its chemical nature or length can profoundly impact potency.

The ether bond imparts a degree of conformational flexibility, allowing the two aromatic systems to adopt a favorable orientation for target binding. In SAR studies of thieno[3,2-b]pyridines, a comparison between di(hetero)arylethers and di(hetero)arylamines revealed that both linker types could yield highly active compounds, though their specific SAR profiles differed. nih.gov This suggests that while the ether linkage is effective, other linkers are viable and could offer different properties.

Replacing the ether with a more rigid or polar group, such as an oxime (-O-N=CH-), an amide (-O-CH2-C(O)NH-), or a simple alkyl chain (-CH2-CH2-), would systematically probe the requirements for linker flexibility, hydrogen-bonding capacity, and polarity. Furthermore, altering the linker length (e.g., to -O-(CH2)n-) would directly test the optimal distance and spatial relationship between the pyridine and benzyl fragments. Studies on chelating agents have shown that the nature and length of the linker between a core scaffold and coordinating groups have a considerable impact on biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool for understanding the physicochemical properties that drive the biological activity of a series of compounds. For pyridin-2-amine derivatives, QSAR studies have successfully correlated molecular descriptors with antibacterial and antifungal activities. researchgate.netresearchgate.net

In a QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives, key parameters were identified that correlate with biological activity. researchgate.net These often include:

Electronic Descriptors: Such as dipole moment and potential energy, which describe the charge distribution and reactivity of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the compound and how it fits into a receptor.

Lipophilic Descriptors: Commonly represented by LogP (the logarithm of the partition coefficient), which quantifies the molecule's hydrophobicity and influences its ability to cross cell membranes.

A typical QSAR equation derived from such studies might take the form: Biological Activity = c1(Electronic Parameter) + c2(Steric Parameter) + c3*(Lipophilic Parameter) + Constant

For the this compound series, a QSAR study would be instrumental in guiding the design of more potent analogs. By systematically varying substituents on both the pyridine and benzyl rings and measuring the corresponding biological activity, a predictive model could be built. This model would help prioritize the synthesis of new compounds with a higher probability of success, identifying the optimal balance of electronic, steric, and lipophilic properties required for maximal activity. wjpsonline.com

Future Research Directions and Potential Academic Applications

Design of Novel Analogues with Enhanced Selectivity or Potency

Key modifications could include:

Substitution on the Pyridine (B92270) Ring: Introducing small alkyl or electron-withdrawing groups at the 4, 5, and 6-positions of the pyridine ring could modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity.

Modification of the Dichlorobenzyl Group: The chlorine atoms on the benzyl (B1604629) ring can be repositioned (e.g., to the 2,4- or 3,5-positions) or replaced with other halogens (F, Br) or bioisosteric groups like trifluoromethyl (CF3) to fine-tune lipophilicity and electronic interactions. ufrj.brcambridgemedchemconsulting.com

Alteration of the Ether Linkage: The ether linkage could be replaced with other functional groups such as thioethers, sulfoxides, or amines to explore the impact on conformational flexibility and hydrogen bonding potential.

Derivatization of the 2-Amino Group: The primary amine at the 2-position is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic systems could lead to analogues with altered solubility, membrane permeability, and target engagement.

Table 1: Proposed Analogues for SAR Studies

| Modification Site | Proposed Modification | Rationale |

| Pyridine Ring | Methyl, Fluoro, Cyano at C4, C5, C6 | Modulate electronics and steric hindrance. |

| Benzyl Ring | 2,4-dichloro, 3,5-dichloro, 3-chloro-4-fluoro | Investigate impact of halogen position and type. |

| Ether Linkage | Thioether (-S-), Sulfoxide (-SO-) | Alter bond angle, length, and polarity. |

| Amino Group | Acetyl, Methyl, Pyrrolidinyl | Modify basicity and hydrogen bonding capacity. |

Exploration of New Pharmacological Targets and Biological Pathways

Given the broad bioactivity of the 2-aminopyridine (B139424) scaffold, 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine and its future analogues should be screened against a diverse range of pharmacological targets. nih.govnih.gov Pyridine-containing compounds have shown activity in numerous areas, including as kinase inhibitors, central nervous system agents, and anti-infectives. rsc.orgacs.orgnih.gov

Potential areas for pharmacological investigation include:

Kinase Inhibition: Many successful kinase inhibitors incorporate a pyridine core. acs.org Screening against panels of kinases, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), or tyrosine kinases, could reveal novel anticancer or anti-inflammatory activities. acs.orgnih.gov

Central Nervous System (CNS) Targets: The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for CNS disorders. rsc.org Evaluation against receptors and enzymes involved in neurodegenerative diseases or psychiatric conditions is warranted.

Ion Channel Modulation: Aminopyridines are known to block voltage-gated potassium channels. researchgate.net Investigating the effect of this compound on various ion channels could lead to therapies for cardiovascular or neurological conditions.

Anti-infective Activity: The pyridine scaffold is present in a number of antibacterial and antiparasitic drugs. nih.govnih.gov Screening against a panel of pathogenic bacteria, fungi, and protozoa could identify new therapeutic leads for infectious diseases.

Table 2: Potential Pharmacological Targets for Screening

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | CDK, PI3K, ALK, ROS1 | Oncology, Inflammation |

| CNS Receptors | Serotonin, Dopamine (B1211576), GABA Receptors | Neurology, Psychiatry |

| Ion Channels | Potassium Channels, Sodium Channels | Cardiology, Neurology |

| Infectious Agents | Mycobacterium tuberculosis, Plasmodium falciparum | Infectious Diseases |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of a diverse library of analogues will necessitate the development of efficient and flexible synthetic routes. While classical methods for pyridine synthesis exist, modern organic chemistry offers more advanced strategies. researchgate.netresearchgate.net

Future synthetic research could focus on:

Late-Stage Functionalization: Developing C-H activation and functionalization methods would allow for the direct modification of the pyridine and benzyl rings in later synthetic steps, enabling rapid generation of diverse analogues from a common intermediate. researchgate.netnih.gov

Catalyst-Mediated Synthesis: The use of transition metal catalysts, such as palladium or copper, can facilitate the construction of the core structure and the introduction of various substituents with high efficiency and selectivity. nih.govmdpi.com

Flow Chemistry and Automated Synthesis: Employing flow chemistry or automated synthesis platforms could accelerate the production of analogue libraries, enabling high-throughput screening and faster SAR elucidation.

Contribution to Fundamental Understanding of Pyridine-Based Chemical Biology and Drug Discovery Principles

Beyond the pursuit of a specific therapeutic agent, the systematic study of this compound and its derivatives can contribute to a broader understanding of fundamental principles in medicinal chemistry. semanticscholar.orgrsc.org

This research can provide insights into:

Bioisosterism: The data generated from replacing the dichlorobenzyl moiety with various bioisosteres will enrich the understanding of how these replacements affect molecular properties and biological activity. spirochem.comdrughunter.com

Pharmacophore Modeling: A detailed SAR dataset will allow for the development of robust pharmacophore models, which can be used to computationally screen for other compounds with similar activity and to design future generations of molecules with improved properties.

Pyridine Chemistry: The exploration of novel synthetic routes to functionalize this specific scaffold will contribute to the broader field of heterocyclic chemistry, providing new tools for organic chemists. nih.govelsevier.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine, and how can reaction yields be optimized?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the dichlorobenzyl group can be introduced via an etherification reaction between 3,4-dichlorobenzyl chloride and a pyridin-2-amine derivative under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyridin-2-amine to dichlorobenzyl chloride), reaction temperature (80–100°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity. Intermediate characterization by TLC and NMR ensures stepwise success .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be observed?

- Answer :

- ¹H/¹³C NMR :

- Pyridine protons: δ 6.8–8.5 ppm (aromatic signals split due to substitution).

- Dichlorobenzyloxy group: δ 5.1–5.3 ppm (OCH₂) and aromatic protons at δ 7.2–7.6 ppm.

- Amine proton: Broad signal at δ 4.5–5.5 ppm (exchangeable, may disappear in D₂O shake).

- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C ether), and 750 cm⁻¹ (C-Cl).

- X-ray crystallography (if crystals form): Reveals intermolecular hydrogen bonds (N-H⋯N) and Cl⋯Cl interactions (3.2–3.3 Å), critical for understanding solid-state packing .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across different assay platforms?

- Answer : Contradictions often arise from assay-specific conditions (e.g., pH, temperature, enzyme isoforms). Mitigation strategies include:

- Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and buffer systems.

- Control experiments : Compare against known inhibitors (e.g., SB-202190 for p38 MAP kinase) to validate assay sensitivity .

- Meta-analysis : Pool data from multiple studies to identify trends obscured by outliers.

Q. What strategies improve the stability of this compound in aqueous buffers during pharmacological studies?

- Answer :

- pH control : Stability is maximized at pH 6.5–7.4; avoid extremes (<5 or >8) to prevent hydrolysis of the ether linkage.

- Temperature : Store solutions at 4°C for short-term use; lyophilize for long-term storage.

- Chelating agents : Add EDTA (1 mM) to mitigate metal-catalyzed degradation .

Q. In computational docking studies, which molecular parameters are essential for predicting the interaction of this compound with cytochrome P450 enzymes?

- Answer :

- Ligand preparation : Optimize protonation states at physiological pH (e.g., amine group as -NH₂).

- Docking software : Use AutoDock Vina or Schrödinger Glide with the following settings:

- Grid box centered on heme iron (20 ų).

- Include van der Waals and electrostatic terms for chlorine atoms.

- Key interactions : π-π stacking with phenylalanine residues and hydrogen bonding to active-site water molecules. Validate with MD simulations (>50 ns) to assess binding stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Methodological solutions:

- Solvent screening : Test in DMSO (highly polar, aprotic) vs. chloroform (low polarity).

- Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to predict compatibility.

- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound from by-products in scaled-up synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.